3-(4-Bromophenyl)-1,2-dioxolane
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Overview
Description
3-(4-Bromophenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2-dioxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dioxolane ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the dioxolane ring.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-aminophenyl-1,2-dioxolane or 4-thiophenyl-1,2-dioxolane can be obtained.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-(4-Bromophenyl)-1,2-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2-dioxolane involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . The compound’s anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl-1,2-dioxane: Similar structure but with a dioxane ring instead of dioxolane.
4-Bromophenyl-1,3-dioxolane: Similar structure but with a different ring position.
4-Bromophenyl-1,2-oxathiane: Contains a sulfur atom in the ring instead of oxygen.
Uniqueness
3-(4-Bromophenyl)-1,2-dioxolane is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
64884-64-6 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)dioxolane |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,9H,5-6H2 |
InChI Key |
NCIIHCSZSLVHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COOC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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